![molecular formula C14H9Cl5N2O3 B2618722 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide CAS No. 938423-78-0](/img/structure/B2618722.png)
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide
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Description
This compound is a chlorinated pyridine derivative with an amide functional group. Chlorinated pyridines are often used in the synthesis of pharmaceuticals, crop protection agents, and other technically important products . The presence of multiple chlorine atoms might make this compound highly reactive towards nucleophilic attack .
Molecular Structure Analysis
The compound likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The electron-withdrawing chlorine atoms might cause the ring to have a partial positive charge, making it susceptible to reactions with nucleophiles .Chemical Reactions Analysis
Chlorinated pyridines are known to undergo nucleophilic substitution reactions, where a nucleophile attacks the positively charged carbon attached to the chlorine atom, leading to the replacement of the chlorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Chlorinated pyridines are generally crystalline solids at room temperature . The presence of the amide group might increase the compound’s polarity and could potentially allow for hydrogen bonding.Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5N2O3/c1-23-7-3-5(15)6(4-8(7)24-2)20-14(22)12-10(17)9(16)11(18)13(19)21-12/h3-4H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMPMPGWAMROLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide |
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